6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one
Description
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3OS/c1-5(2)4-13-8-10-6(9)3-7(12)11-8/h3H,1,4H2,2H3,(H3,9,10,11,12) |
InChI Key |
TYMIWXSTBSUNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC(=CC(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Method A: Thiourea-Based Cyclization Followed by Alkylation
Method B: Aminoamide-CS₂ Cyclization
-
Advantages : Single-step cyclization, scalable for industrial production.
-
Limitations : Limited substrate scope for aminoamide precursors.
Spectroscopic Characterization and Analytical Data
1H NMR (400 MHz, DMSO-d₆) :
13C NMR (300 MHz, DMSO-d₆) :
Elemental Analysis :
-
Calculated for C₈H₁₁N₃OS₂: C 45.92%, H 5.30%, N 16.73%, S 20.48%.
Industrial-Scale Considerations and Environmental Impact
The omission of phosphorus oxychloride (POCl₃), a common chlorinating agent in pyrimidine synthesis, reduces toxic wastewater generation. Methanol and ethanol solvents are recoverable via distillation, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioether group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one features an amino group at the 6-position, a thioether group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring. Its molecular formula is C₇H₁₀N₄OS, indicating the presence of nitrogen and sulfur which are critical for its biological activity.
Medicinal Chemistry
This compound has shown potential as an anticancer agent . Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapies.
Case Study: Inhibition of Tumor Growth
- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Treated | 45 |
Enzyme Inhibition
The compound has been explored for its ability to inhibit enzymes, particularly those involved in platelet aggregation. It acts as an antagonist at P2Y12 receptors, which play a crucial role in thrombus formation.
Research Findings:
- A study showed that derivatives of this compound could partially inhibit ADP-induced platelet aggregation, suggesting their utility as antithrombotic agents.
| Compound | Inhibition at 10^-4 M (%) |
|---|---|
| 6b | 30 |
| Control | 0 |
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.
Table: Anti-inflammatory Effects
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Industrial Applications
Beyond medicinal uses, this compound can serve as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various substitutions that can lead to new materials with tailored chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidinone derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Steric and Electronic Effects: The 2-methyl-allyl group introduces moderate steric bulk and an unsaturated bond, which may enhance interactions with hydrophobic enzyme pockets compared to smaller alkyl groups (e.g., methyl) . The 5-nitro-pyridin-2-yl group is strongly electron-withdrawing, which could stabilize negative charges or alter binding affinities in biological targets .
Thermal Stability :
- Derivatives with aromatic substituents (e.g., benzyl) exhibit lower melting points compared to methyl-substituted analogues, likely due to reduced crystallinity .
Biological Activity
6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is structurally related to other pyrimidine derivatives that have shown promising effects against various biological targets, including cancer cells and inflammatory pathways.
Chemical Structure and Properties
The empirical formula of this compound is with a molecular weight of 198.26 g/mol. The compound features a pyrimidine ring substituted with an amino group and an allylsulfanyl group, which may influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds within the pyrimidine class, including this compound, exhibit diverse biological activities:
-
Anticancer Activity :
- Studies have demonstrated that similar pyrimidine derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and HEP2 (epidermoid carcinoma). The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways related to tumor growth .
- For instance, compounds with structural similarities have been shown to effectively inhibit cell proliferation and induce cytotoxic effects in vitro, suggesting a potential application in cancer therapy.
-
Antithrombotic Properties :
- The compound has been explored as a potential antagonist for the P2Y(12) receptor, which plays a significant role in platelet aggregation. In vitro studies indicated that certain derivatives could inhibit ADP-induced platelet aggregation, showcasing their utility in developing antithrombotic agents .
- Immunomodulatory Effects :
Anticancer Studies
A recent study evaluated the anticancer activity of various pyrimidine derivatives, including those structurally related to this compound. The results showed:
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HCT-116 | 15 | High |
| Compound B | HEP2 | 20 | Moderate |
| 6-Amino... | HCT-116 | 25 | Moderate |
These findings suggest that while some derivatives exhibit significant activity against specific cancer types, further optimization of the structure may enhance efficacy .
Antithrombotic Activity
In another study focusing on P2Y(12) antagonism, various derivatives were tested for their ability to inhibit platelet aggregation:
| Compound | Concentration (M) | Inhibition (%) |
|---|---|---|
| Compound C | 60% | |
| Compound D | 45% |
The most potent compound demonstrated significant inhibition of platelet aggregation at higher concentrations, indicating its potential as an antithrombotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
